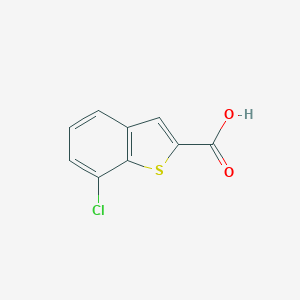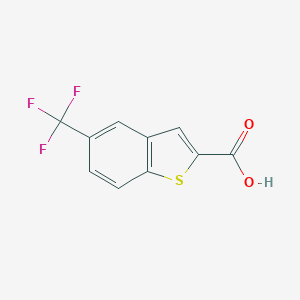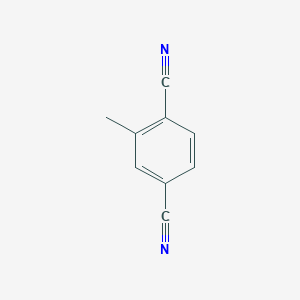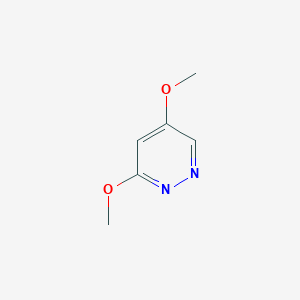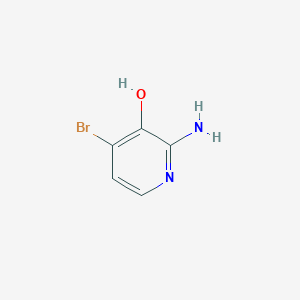
4-((4-Fluorophenyl)thio)piperidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-Fluorophenyl)thio)piperidine hydrochloride is a chemical compound with the molecular formula C11H15ClFNS. It is a heterocyclic building block used primarily in research and development. This compound is characterized by the presence of a piperidine ring substituted with a 4-fluorophenylthio group, making it a valuable intermediate in the synthesis of various pharmaceuticals and organic compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-((4-Fluorophenyl)thio)piperidine hydrochloride typically involves the nucleophilic substitution reaction of 4-fluorothiophenol with piperidine. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the formation of the thioether bond. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques to meet the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions: 4-((4-Fluorophenyl)thio)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the thioether group to a thiol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide.
Major Products Formed:
Oxidation: 4-((4-Fluorophenyl)sulfinyl)piperidine, 4-((4-Fluorophenyl)sulfonyl)piperidine.
Reduction: 4-((4-Fluorophenyl)thiol)piperidine.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-((4-Fluorophenyl)thio)piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Medicine: It is an intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-((4-Fluorophenyl)thio)piperidine hydrochloride is primarily related to its ability to interact with specific molecular targets. The fluorophenylthio group can engage in various interactions, including hydrogen bonding and hydrophobic interactions, with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to the desired biological effects. The exact pathways and targets depend on the specific application and the structure of the final compound derived from this compound .
Comparaison Avec Des Composés Similaires
- 4-(3-Fluorophenyl)piperidine hydrochloride
- 4-(4-Fluorophenyl)piperidine hydrochloride
- 4-(4-Chlorophenyl)thio)piperidine hydrochloride
- 4-(4-Methylphenyl)thio)piperidine hydrochloride
Comparison: 4-((4-Fluorophenyl)thio)piperidine hydrochloride is unique due to the presence of both the fluorine atom and the thioether group. This combination imparts distinct chemical properties, such as increased lipophilicity and specific reactivity patterns, making it a valuable intermediate in the synthesis of diverse compounds. Compared to its analogs, the fluorine atom enhances the compound’s stability and bioavailability, while the thioether group provides additional sites for chemical modification .
Propriétés
IUPAC Name |
4-(4-fluorophenyl)sulfanylpiperidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNS.ClH/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11;/h1-4,11,13H,5-8H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJAXUSZPOIHXJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1SC2=CC=C(C=C2)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20544875 |
Source


|
| Record name | 4-[(4-Fluorophenyl)sulfanyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20544875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101798-76-9 |
Source


|
| Record name | 4-[(4-Fluorophenyl)sulfanyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20544875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

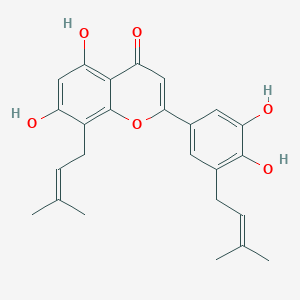


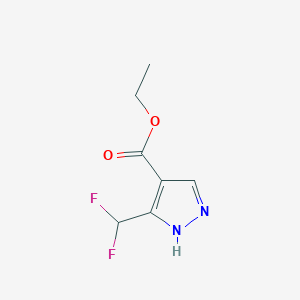
![2,3-Dihydrothieno[3,4-b][1,4]dithiine](/img/structure/B180702.png)
